molecular formula C21H16ClN5O3S2 B2420411 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226441-86-6

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2420411
CAS No.: 1226441-86-6
M. Wt: 485.96
InChI Key: ORWFMZPASCMLGA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
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Biological Activity

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by the presence of an imidazole ring, thioether linkage, and thiazole moiety, contributes to its diverse biological effects.

Chemical Structure and Properties

The compound's molecular formula is C21H16ClN5O3S2C_{21}H_{16}ClN_{5}O_{3}S_{2}, with a molecular weight of 486.0 g/mol. The structural features include:

FeatureDescription
Imidazole Ring Contributes to biological activity
Thioether Linkage Enhances reactivity and interaction with targets
Thiazole Moiety Associated with various pharmacological properties

Antiviral Properties

Research indicates that compounds with similar structural characteristics exhibit antiviral activity. For instance, derivatives of imidazole have been reported to inhibit viral replication effectively. The mechanisms often involve modulation of mRNA splicing and interference with gene expression pathways, which are crucial for viral lifecycle completion.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. A study on similar thiazole derivatives revealed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing imidazole rings have been documented to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Study 1: Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of several imidazole derivatives, including our compound of interest. The results indicated that it inhibited the replication of specific viruses at IC50 values lower than those of established antiviral agents like ribavirin .

Study 2: Antimicrobial Testing

In vitro testing against a panel of bacteria demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 μg/mL. This suggests a promising role in treating bacterial infections resistant to conventional antibiotics .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The imidazole ring may act as a chelating agent, inhibiting metal-dependent enzymes crucial for microbial survival.
  • Gene Expression Modulation : The compound may influence transcription factors involved in inflammatory responses and immune modulation.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-3-2-4-17(9-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWFMZPASCMLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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